molecular formula C18H22OSi2 B1581825 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane CAS No. 2627-97-6

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane

Cat. No.: B1581825
CAS No.: 2627-97-6
M. Wt: 310.5 g/mol
InChI Key: KPWVUBSQUODFPP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C18H22OSi2. It is characterized by the presence of two silicon atoms, each bonded to a methyl group, a phenyl group, and a vinyl group. This compound is known for its unique structural properties and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane can be synthesized through the hydrolysis of vinyldimethylmethoxysilane. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties. The combination of these groups allows for versatile reactivity and the formation of various derivatives, making it valuable in multiple applications .

Properties

IUPAC Name

ethenyl-(ethenyl-methyl-phenylsilyl)oxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22OSi2/c1-5-20(3,17-13-9-7-10-14-17)19-21(4,6-2)18-15-11-8-12-16-18/h5-16H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWVUBSQUODFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(C1=CC=CC=C1)O[Si](C)(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883872
Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-97-6
Record name 1,3-Diethenyl-1,3-dimethyl-1,3-diphenyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 2
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 3
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 4
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 5
1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane
Reactant of Route 6
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